N-(3-ACETYLPHENYL)-4-METHOXY-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
N-(3-Acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonyl group attached to a benzamide structure. The unique combination of these functional groups contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)15-6-5-7-17(12-15)21-20(24)16-8-9-18(27-2)19(13-16)28(25,26)22-10-3-4-11-22/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINCEUJETARCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Acylation Reaction:
Sulfonylation: The sulfonyl group is introduced to the pyrrolidine ring via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce corresponding alcohols.
Scientific Research Applications
N-(3-Acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
N-(3-Acetylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide: Similar in structure but lacks the methoxy group.
N-(3-Acetylphenyl)-4-methoxybenzamide: Similar but without the pyrrolidine-sulfonyl group.
N-(3-Acetylphenyl)-4-methoxy-3-(pyrrolidine-1-carbonyl)benzamide: Similar but with a carbonyl group instead of a sulfonyl group.
Uniqueness
N-(3-Acetylphenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of both the methoxy and pyrrolidine-sulfonyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
